molecular formula C10H14ClN3 B1395048 2-chloro-6-(3-methylpiperidin-1-yl)pyrazine CAS No. 1219967-42-6

2-chloro-6-(3-methylpiperidin-1-yl)pyrazine

Cat. No.: B1395048
CAS No.: 1219967-42-6
M. Wt: 211.69 g/mol
InChI Key: HUHYVRHJMZWXIQ-UHFFFAOYSA-N
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Description

2-Chloro-6-(3-methylpiperidin-1-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a chlorine atom and a 3-methylpiperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(3-methylpiperidin-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 3-methylpiperidine under suitable conditions. One common method is the nucleophilic substitution reaction where the chlorine atom on the pyrazine ring is replaced by the 3-methylpiperidin-1-yl group. This reaction can be facilitated by using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(3-methylpiperidin-1-yl)pyrazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the pyrazine ring or the piperidine moiety.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Products include derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Products include hydroxylated or carbonylated derivatives.

    Reduction: Products include reduced forms of the pyrazine or piperidine rings.

Scientific Research Applications

2-Chloro-6-(3-methylpiperidin-1-yl)pyrazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in studies involving biological targets such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-chloro-6-(3-methylpiperidin-1-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazine ring and the piperidine moiety can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-[(3-methylpiperidin-1-yl)carbonyl]pyridine
  • 2,3-Dichloro-5-(piperidin-1-ylcarbonyl)pyridine
  • 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine

Uniqueness

2-Chloro-6-(3-methylpiperidin-1-yl)pyrazine is unique due to the specific positioning of the chlorine atom and the 3-methylpiperidin-1-yl group on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-6-(3-methylpiperidin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-8-3-2-4-14(7-8)10-6-12-5-9(11)13-10/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHYVRHJMZWXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901264450
Record name 2-Chloro-6-(3-methyl-1-piperidinyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219967-42-6
Record name 2-Chloro-6-(3-methyl-1-piperidinyl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(3-methyl-1-piperidinyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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